5-(4-Bromophenyl)furan-2-carbonitrile

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

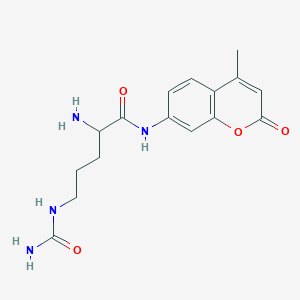

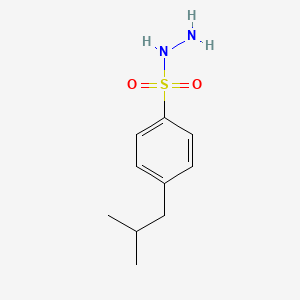

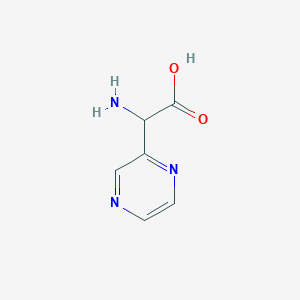

5-(4-Bromophenyl)furan-2-carbonitrile, also known as BPFC, is a heterocyclic organic compound that belongs to the furan derivatives family. It is classified as a nitrogen-containing aromatic compound due to the presence of a cyano group on the furan ring. The compound has a linear formula of C11H6BrNO and a molecular weight of 248.081 .

Molecular Structure Analysis

The molecular structure of 5-(4-Bromophenyl)furan-2-carbonitrile is represented by the linear formula C11H6BrNO . This indicates that the compound consists of 11 carbon atoms, 6 hydrogen atoms, 1 bromine atom, 1 nitrogen atom, and 1 oxygen atom.Scientific Research Applications

Antibacterial Activity

Furan derivatives, including 5-(4-Bromophenyl)furan-2-carbonitrile , have been recognized for their antibacterial properties. They are particularly effective against both gram-positive and gram-negative bacteria. The structural reactivity of furan derivatives allows for the synthesis of various compounds that can be tested for their efficacy in combating microbial resistance .

Proteomics Research

In proteomics, 5-(4-Bromophenyl)furan-2-carbonitrile is used as a precursor for synthesizing compounds with potential biological activity. Its role in the study of proteins and their functions is crucial, as it can lead to the discovery of new biomarkers for diseases or the development of novel therapeutic agents .

Antimicrobial Drug Development

The rise of drug-resistant strains of bacteria has necessitated the search for new antimicrobial compounds5-(4-Bromophenyl)furan-2-carbonitrile serves as a key intermediate in the synthesis of new drugs with distinct mechanisms of action, which could be vital in treating multi-resistant infections .

Synthesis of Novel Furan Derivatives

The compound is used in organic chemistry to create a variety of furan derivatives. These derivatives are then screened for various biological activities, including antibacterial properties. This process contributes to the expansion of the drug discovery pipeline .

Research on XDR Pathogens

5-(4-Bromophenyl)furan-2-carbonitrile: has been involved in studies targeting extensively drug-resistant (XDR) pathogens. It is used to synthesize compounds that are then tested against these challenging bacterial strains, offering hope for new treatments against such formidable infections .

Biomass Conversion

Furan derivatives are also explored in the context of biomass conversion. They serve as platform chemicals that can be derived from biomass, leading to sustainable production methods for various chemicals beyond fuels and plastics .

Safety and Hazards

5-(4-Bromophenyl)furan-2-carbonitrile is harmful if swallowed, in contact with skin, or if inhaled. It causes skin irritation, serious eye irritation, and may cause respiratory irritation . Therefore, it is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray, and to use it only outdoors or in a well-ventilated area. Protective gloves, protective clothing, eye protection, and face protection should be worn when handling this compound .

properties

IUPAC Name |

5-(4-bromophenyl)furan-2-carbonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H6BrNO/c12-9-3-1-8(2-4-9)11-6-5-10(7-13)14-11/h1-6H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GJJXDBAOTCRRSG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CC=C(O2)C#N)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H6BrNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60405017 |

Source

|

| Record name | 5-(4-bromophenyl)furan-2-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60405017 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.07 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(4-Bromophenyl)furan-2-carbonitrile | |

CAS RN |

57667-10-4 |

Source

|

| Record name | 5-(4-bromophenyl)furan-2-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60405017 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-[1-(2,4-dichlorophenoxy)ethyl]-4-ethyl-4H-1,2,4-triazole-3-thiol](/img/structure/B1335290.png)

![2-amino-N-(2-furylmethyl)-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxamide](/img/structure/B1335296.png)

![N-[3-hydroxy-1-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoctadec-4-en-2-yl]octadecanamide](/img/structure/B1335301.png)

![2-Propenoic acid, 3-[2-(phenylmethoxy)phenyl]-](/img/structure/B1335317.png)

![2,5-bis[(E)-(2-fluorophenyl)methylidene]cyclopentanone](/img/structure/B1335321.png)